dopamine 3-O-sulfate

Descripción general

Descripción

Dopamina 3-O-Sulfato (CAS 51317-41-0) es un metabolito derivado de la dopamina, una catecolamina endógena. A diferencia de la dopamina, que principalmente se somete a sulfonación en las posiciones 3 y 4, la dopamina 3-O-sulfato predomina en el plasma humano, con concentraciones aproximadamente diez veces más altas que las de la dopamina 4-O-sulfato . Este compuesto juega un papel crucial en el metabolismo de la dopamina y ha despertado interés debido a sus potenciales efectos biológicos.

Métodos De Preparación

Rutas Sintéticas:: La dopamina 3-O-sulfato se forma a partir de la dopamina mediante sulfonación. La isoforma de sulfotransferasa (SULT) SULT1A3 cataliza esta reacción . La ruta sintética exacta implica la transferencia de un grupo sulfato desde 3’-fosfoadenosina-5’-fosfosulfato (PAPS) a la dopamina, lo que resulta en la formación de dopamina 3-O-sulfato.

Condiciones de Reacción:: La reacción de sulfonación se produce en condiciones fisiológicas, típicamente a valores de pH que oscilan entre 3 y 10. La dopamina 3-O-sulfato es estable dentro de este rango de pH .

Producción Industrial:: Si bien no existe un método de producción industrial específico para la dopamina 3-O-sulfato, los investigadores la obtienen principalmente mediante síntesis química o reacciones enzimáticas en el laboratorio.

Análisis De Reacciones Químicas

La dopamina 3-O-sulfato participa en diversas reacciones químicas:

Sulfonación: La adición de un grupo sulfato a la posición 3 de la dopamina.

Reactivos Comunes: Enzima SULT1A3, 3’-fosfoadenosina-5’-fosfosulfato (PAPS).

Productos Principales: La propia dopamina 3-O-sulfato es el producto principal.

Aplicaciones Científicas De Investigación

Metabolic Pathways

Dopamine 3-O-sulfate is predominantly synthesized in the upper gastrointestinal tract, where it plays a role in detoxifying exogenous dopamine and modulating endogenous dopamine levels . This metabolic pathway is crucial for maintaining homeostasis and preventing excessive dopaminergic activity, which can lead to neurotoxicity.

Blood-Brain Barrier Permeation

Research indicates that DA-3-S can permeate the blood-brain barrier (BBB), albeit to a limited extent compared to its parent compound, dopamine . This property suggests that DA-3-S may influence central nervous system functions and could be involved in neurological disorders where dopamine dysregulation occurs.

Parkinson's Disease

In patients undergoing L-DOPA therapy for Parkinson's disease, DA-3-S serves as a significant end product of L-DOPA metabolism . Understanding the levels of DA-3-S can provide insights into the efficacy of L-DOPA treatment and help tailor therapeutic strategies. Elevated levels of DA-3-S have been correlated with improved clinical outcomes in some studies .

Behavioral Modulation

Recent studies have highlighted the role of dopamine sulfation in regulating behavioral aggregation in animal models. For instance, sulfated forms of dopamine have been shown to influence social behaviors in species such as Caenorhabditis elegans and mice . These findings suggest potential applications in understanding social behavior disorders and developing treatments.

Case Studies

Mecanismo De Acción

El mecanismo exacto por el cual la dopamina 3-O-sulfato ejerce sus efectos sigue siendo un área de investigación en curso. Es probable que influya en las vías de señalización de los receptores de dopamina y las respuestas celulares.

Comparación Con Compuestos Similares

La dopamina 3-O-sulfato destaca por su prevalencia y patrón de sulfonación distintivo. Otros compuestos relacionados incluyen la dopamina 4-O-sulfato y otros metabolitos de la dopamina.

Actividad Biológica

Dopamine 3-O-sulfate (DA-3S) is a significant metabolic derivative of dopamine, primarily formed through the action of sulfotransferases. Its biological activity and implications in various physiological processes have garnered attention in recent research. This article reviews the synthesis, biological roles, and research findings related to DA-3S, supported by data tables and case studies.

Synthesis and Characterization

This compound is synthesized from dopamine via sulfonation, predominantly catalyzed by the enzyme aryl sulfotransferase (SULT1A3). This enzyme exhibits a strong preference for the 3-hydroxy group of dopamine, leading to higher concentrations of DA-3S compared to its isomer, dopamine 4-O-sulfate (DA-4S) in human plasma . The synthesis can be achieved through chemical methods involving sulfuric acid, followed by isolation using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Table 1: Comparison of Dopamine Sulfate Isomers

| Isomer | Predominance in Plasma | Metabolic Stability | Biological Activity |

|---|---|---|---|

| This compound | Higher (10-fold) | More stable | Modulates receptor binding |

| Dopamine 4-O-sulfate | Lower | Less stable | Competes with DA-3S for receptors |

Metabolism and Physiological Role

This compound accounts for over 90% of the circulating forms of dopamine in humans. Its predominant presence suggests a crucial role in regulating dopamine's bioavailability and activity. The sulfonation process interferes with dopamine's ability to bind to its receptors, thereby modulating its physiological effects .

Research indicates that DA-3S may influence dopaminergic signaling pathways and has been implicated in various conditions such as Parkinson's disease. In studies involving Parkinsonian patients treated with L-DOPA, urine levels of DA-3S were significantly higher than those of DA-4S, suggesting a potential biomarker role for DA-3S in monitoring treatment efficacy .

Case Studies and Research Findings

- Case Study: Parkinson's Disease

-

Research on Behavioral Effects

- A study conducted on Caenorhabditis elegans and mice demonstrated that sulfation significantly influences behavioral aggregation linked to dopaminergic activity. The sulfation process was shown to enhance dopamine-mediated behaviors, indicating a broader role of DA-3S in regulating social behaviors across species .

The action of this compound involves several mechanisms:

- Receptor Modulation : By competing with free dopamine for receptor binding sites, DA-3S can alter neurotransmission dynamics.

- Metabolic Regulation : As a major metabolite, it plays a role in maintaining homeostasis within dopaminergic systems.

Table 2: Mechanisms Influencing Dopamine Activity

| Mechanism | Description |

|---|---|

| Receptor Competition | DA-3S competes with dopamine for D2 receptors |

| Enzymatic Regulation | Aryl sulfotransferases modulate dopamine levels |

| Behavioral Aggregation | Influences social behaviors in model organisms |

Propiedades

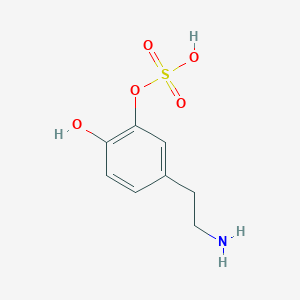

IUPAC Name |

[5-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKRYJGNYPYXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199321 | |

| Record name | Dopamine 3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51317-41-0 | |

| Record name | Dopamine 3-O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51317-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 270 °C | |

| Record name | Dopamine 3-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.